molecular formula C21H14N2OS2 B2632725 2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine CAS No. 478030-06-7

2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

Cat. No. B2632725
CAS RN: 478030-06-7
M. Wt: 374.48
InChI Key: JHSLUMGKQXIHIC-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothieno[3,2-d]pyrimidine, which is a type of organic compound known for its potential in various applications such as organic semiconductors . These compounds are often used in the design of high-mobility organic field-effect transistors (OFET) devices .


Synthesis Analysis

The synthesis of similar compounds, such as unsymmetrical 1benzothieno3,2-bbenzothiophene (BTBT) scaffolds, involves a modular approach combining a transition-metal free Pummerer CH–CH-type cross-coupling and a Newman–Kwart reaction .


Molecular Structure Analysis

The molecular structure of these compounds can be modulated by tuning the functional groups on the BTBT scaffold. This allows the solid-state assembly and molecular orbital energy levels to be adjusted .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cross-coupling reactions and other organic synthesis techniques .


Physical And Chemical Properties Analysis

These compounds are known for their high photoabsorption and efficient charge carrier transport through intermolecular π-π stacking .

Future Directions

Future research directions could involve exploring the use of these compounds in various applications such as organic semiconductors, dye-sensitized solar cells (DSSCs), and organic photovoltaics (OPVs) .

properties

IUPAC Name

2-methylsulfanyl-4-naphthalen-2-yloxy-[1]benzothiolo[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2OS2/c1-25-21-22-18-16-8-4-5-9-17(16)26-19(18)20(23-21)24-15-11-10-13-6-2-3-7-14(13)12-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSLUMGKQXIHIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=N1)OC3=CC4=CC=CC=C4C=C3)SC5=CC=CC=C52
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfanyl)-4-(2-naphthyloxy)[1]benzothieno[3,2-d]pyrimidine

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